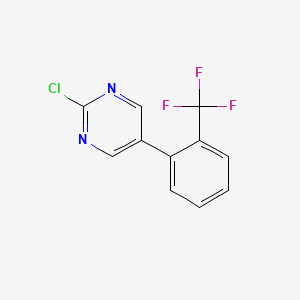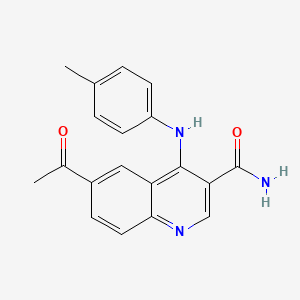
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide is a chemical compound with the molecular formula C19H17N3O2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its high purity and stability, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide typically involves the reaction of an aldehyde with cyanoacetamide and acetylacetone in the presence of a catalyst such as piperidine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The analytical and spectral data obtained from these reactions are in agreement with the proposed structure of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure consistent quality and high yield. The use of advanced analytical techniques ensures that the compound meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while reduction reactions can produce amine derivatives .
Scientific Research Applications
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals. In medicinal chemistry, it has shown potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
In addition to its medicinal applications, this compound is used in the development of new materials and catalysts in the field of chemistry. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis research .
Mechanism of Action
The mechanism of action of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits the activity of Pim-1 kinase, a key regulator of cell survival and proliferation. These actions result in the selective destruction of cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide can be compared to other quinoline-carboxamide derivatives, such as tasquinimod and other quinoline-based compounds . While these compounds share similar structural features, this compound is unique in its ability to selectively target cancer cells and its potential for use in various scientific research applications. The presence of the p-tolylamino group and the acetyl group in its structure contributes to its distinct properties and enhances its effectiveness in specific applications .
Similar Compounds
- Tasquinimod
- Quinoline-3-carboxamide derivatives
- 1,2,3-Triazole-based quinoline compounds
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-acetyl-4-(4-methylanilino)quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-11-3-6-14(7-4-11)22-18-15-9-13(12(2)23)5-8-17(15)21-10-16(18)19(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,22) |
InChI Key |
VBCNTYPVYQJUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


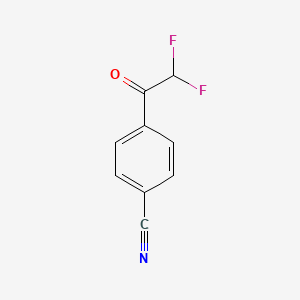
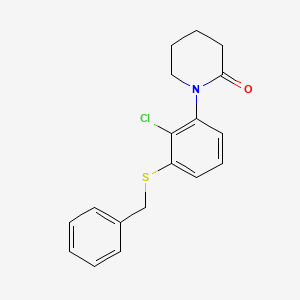
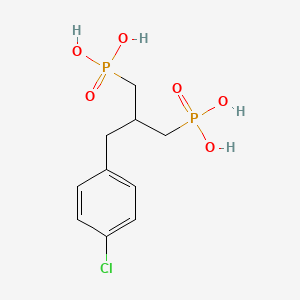
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
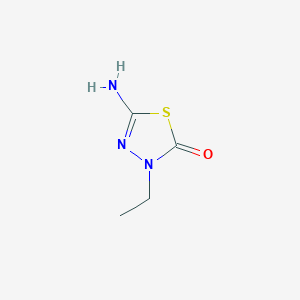

![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

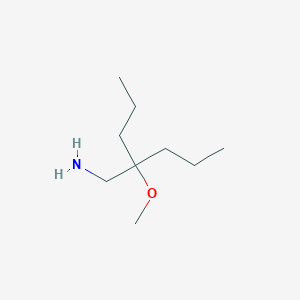
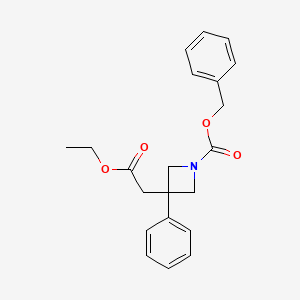
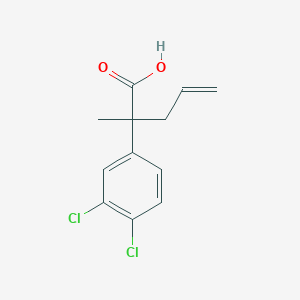
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
